molecular formula C15H23N5O5 B2405224 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 899357-90-5

7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2405224
CAS No.: 899357-90-5
M. Wt: 353.379
InChI Key: GRBMYOQTSDGWNQ-UHFFFAOYSA-N
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound often used in various scientific research fields due to its unique chemical structure and diverse properties. This compound falls under the purine derivatives category, known for their significant role in biological systems and medicinal chemistry.

Properties

IUPAC Name

7-(2-hydroxy-3-prop-2-enoxypropyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O5/c1-4-5-25-8-10(22)7-20-11-12(17-14(20)16-6-9(2)21)19(3)15(24)18-13(11)23/h4,9-10,21-22H,1,5-8H2,2-3H3,(H,16,17)(H,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBMYOQTSDGWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a series of organic reactions, starting with the appropriate purine precursor. Key steps often include alkylation, aminolysis, and hydroxyalkylation reactions. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: : Industrially, the synthesis is scaled up using continuous flow techniques and optimized reaction conditions to ensure consistent quality and efficiency. Advanced purification methods like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized under controlled conditions using agents like potassium permanganate.

  • Reduction: : Reduction reactions with agents like sodium borohydride can modify its functional groups.

  • Substitution: : Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions: : Reactions involving this compound often use reagents such as hydrochloric acid, sodium hydroxide, and organic solvents like ethanol. Conditions vary depending on the desired transformation, with reaction temperatures ranging from ambient to elevated levels.

Major Products Formed: : The major products depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while substitution can lead to halogenated compounds.

Scientific Research Applications

Chemistry: : It is used as a building block in organic synthesis, facilitating the creation of complex molecules for further studies. Biology : Studies involving its interaction with enzymes and nucleic acids, exploring potential biological activities. Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Utilized in the development of new materials and pharmaceuticals, demonstrating its versatility.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of cellular events, affecting various biological pathways.

Comparison with Similar Compounds

Compared to other purine derivatives, this compound's unique hydroxypropyl and amino substituents confer distinct chemical and biological properties. Similar compounds include:

  • 3-methyl-1H-purine-2,6(3H,7H)-dione

  • 7-allyloxy-3-methyl-1H-purine

  • 8-(2-hydroxypropyl)amino-3-methyl-1H-purine-2,6(3H,7H)-dione

Its uniqueness lies in its dual hydroxypropyl groups, enhancing its reactivity and biological activity, making it a valuable subject of study.

Biological Activity

7-(3-(Allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 887868-06-6) is a purine derivative with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₂N₆O₄
  • Molecular Weight : 386.4 g/mol
  • Structure : The compound features a purine base modified with an allyloxy group and a hydroxypropyl amino side chain, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt the proliferation of cancer cells by limiting their ability to synthesize nucleotides necessary for DNA replication.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:

  • Enzyme Interaction : The hydroxypropyl amino group enhances binding affinity to enzyme active sites.
  • Cell Membrane Permeability : The allyloxy group facilitates cellular uptake, allowing the compound to exert its effects intracellularly.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound, indicating its potential as a therapeutic agent for bacterial infections .

Study 2: Anticancer Potential

In another study focusing on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls, highlighting its potential as an anticancer drug candidate.

Activity Type Target Organism/Cell Line Effect Observed
AntimicrobialE. coli, S. aureusSignificant reduction in viable counts
AnticancerMCF-7 (breast cancer cells)Induction of apoptosis

Q & A

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

StepCatalystSolventTemp (°C)Yield (%)Ref
AllylationK₂CO₃DMF7065
AminationNaBH₃CNEtOH2578

Q. Table 2: Biological Activity Consistency Across Assays

Assay TypeIC₅₀ (µM)Purity (%)Ref
Fluorescence12.3 ± 1.595
Radiometric9.8 ± 0.998

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